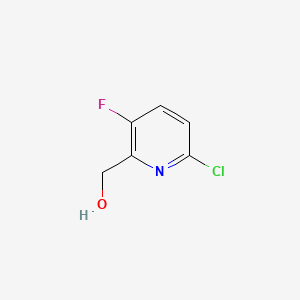

(6-Chloro-3-fluoropyridin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

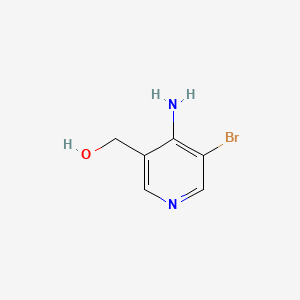

“(6-Chloro-3-fluoropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H5ClFNO . It has a molecular weight of 161.56 . The compound appears as a gray to pale-yellow solid or liquid .

Molecular Structure Analysis

The InChI code for “(6-Chloro-3-fluoropyridin-2-yl)methanol” is 1S/C6H5ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(6-Chloro-3-fluoropyridin-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 161.56 . The compound should be stored at 2-8°C in an inert atmosphere .Scientific Research Applications

Synthesis Advancements

(6-Chloro-3-fluoropyridin-2-yl)methanol serves as an intermediate in synthetic organic chemistry, demonstrating versatility in constructing complex molecules. For instance, its application in palladium-catalyzed C-H halogenation offers a pathway to synthesize multi-substituted arenes. This method surpasses traditional techniques by providing higher yields, better selectivity, and practicality, alongside fostering chemical diversity (Sun, Sun, & Rao, 2014). Additionally, its utility is exemplified in the preparation of 6-halogeno-pyridin-2-olate complexes, revealing its role in forming coordination dimers with a cyclo-RuORuO motif, pivotal for advancing inorganic chemistry (Schäffler, Müller, & Maas, 2006).

Molecular Interaction Studies

Research on 2-fluoropyridine-methanol clusters, closely related to (6-Chloro-3-fluoropyridin-2-yl)methanol, has provided insights into hydrogen-bonded clusters' structures. Infrared spectroscopy and molecular orbital calculations have facilitated the understanding of weak hydrogen bond interactions through aromatic hydrogen in these clusters, offering a deeper comprehension of molecular interactions (Nibu, Marui, & Shimada, 2006).

Crystallography and Structural Analysis

The compound has also contributed to crystallography, enabling the exploration of supramolecular networks in related chemical structures. Such studies have illuminated the impact of halogen substitution on intermolecular interactions, crystallization processes, and the formation of diverse molecular assemblies (Rajalakshmi, Srinivasan, Krishnakumar, Razak, & Rosli, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent(s) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications .

properties

IUPAC Name |

(6-chloro-3-fluoropyridin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPSSGNHEBPQRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660518 |

Source

|

| Record name | (6-Chloro-3-fluoropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-3-fluoropyridin-2-yl)methanol | |

CAS RN |

884494-80-8 |

Source

|

| Record name | (6-Chloro-3-fluoropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)